N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide
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Overview
Description
N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide, also known as MTOB-TDZ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. MTOB-TDZ is a thiazolidinone derivative that has been shown to exhibit anti-cancer properties through its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide involves its ability to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is an enzyme that plays a crucial role in glycolysis, the process by which cells produce energy. In cancer cells, GAPDH is overexpressed and plays a key role in promoting cell growth and proliferation. N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide inhibits the activity of GAPDH, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in the metastasis of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unaffected. This makes it a potentially effective and safe anti-cancer agent. However, one of the limitations of using N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide. One area of research could focus on developing more efficient synthesis methods for N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide, which could increase its availability for use in lab experiments. Another area of research could focus on optimizing the dosage and administration of N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide to maximize its anti-cancer effects. Additionally, research could explore the potential of N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide as a combination therapy with other anti-cancer agents, which could enhance its effectiveness in treating cancer.
Synthesis Methods
The synthesis of N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide involves the reaction of 2-methoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde, and thiourea with benzoyl chloride in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide in high yield and purity.
Scientific Research Applications
N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide has been extensively studied for its potential applications in cancer research. It has been shown to exhibit anti-cancer properties in various cancer cell lines, including breast, lung, and prostate cancer cells. N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
properties
Product Name |
N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide |
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Molecular Formula |
C27H24N2O6S |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-[(5E)-3-(2-methoxyphenyl)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]benzamide |
InChI |
InChI=1S/C27H24N2O6S/c1-32-20-13-9-8-12-19(20)29-26(31)23(36-27(29)28-25(30)18-10-6-5-7-11-18)16-17-14-21(33-2)24(35-4)22(15-17)34-3/h5-16H,1-4H3/b23-16+,28-27? |
InChI Key |
SVOXSJYUAAEDCR-NVHOMACKSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=NC(=O)C4=CC=CC=C4 |
SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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